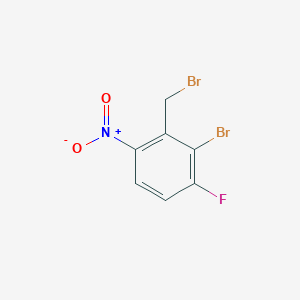

2-Bromo-3-fluoro-6-nitrobenzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-3-fluoro-6-nitrobenzyl bromide is a chemical compound with the IUPAC name 2-(bromomethyl)-1-fluoro-3-nitrobenzene . It has a molecular weight of 234.02 .

Synthesis Analysis

The synthesis of 2-Bromo-3-fluoro-6-nitrobenzyl bromide could involve reactions at the benzylic position, which include free radical bromination and nucleophilic substitution . A related compound, 2-bromo-3-fluorobenzonitrile, was synthesized via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrFNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 . This indicates that the compound has a benzene ring with a bromomethyl, a fluoro, and a nitro group attached to it.Chemical Reactions Analysis

Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are likely to be involved in the chemical reactions of this compound . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

This compound is stored under inert gas (nitrogen or Argon) at 2-8°C . It has a molecular weight of 234.02 and a density of 1.733±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

One notable application is in the synthesis of highly functionalized 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence. This reaction, facilitated by treatment with active methylene compounds in the presence of excess potassium carbonate, demonstrates the utility of halogenated nitrobenzyl bromides in constructing complex heterocyclic structures with yields ranging from 50-92% (Bunce et al., 2008).

Study of Solvolysis Reactions

Radiopharmaceutical Synthesis

The compound is also pivotal in the synthesis of radiolabeled fluorinated aldehydes and benzyl bromides, which are crucial intermediates for the preparation of new radiopharmaceuticals. This application underscores the role of nitrobenzyl bromides in the development of diagnostic and therapeutic agents, offering a pathway to create labeled compounds for medical imaging and treatment (Lemaire et al., 1992).

Fluorescence Photoactivation Studies

Moreover, 2-Bromo-3-fluoro-6-nitrobenzyl bromide finds application in fluorescence photoactivation through intermolecular proton transfer. This innovative approach leverages the photogenerated acid from the illumination of nitrobenzyl derivatives to induce structural transformations in halochromic compounds, enabling the activation of fluorescence in various media. Such studies open new avenues for developing photoswitchable probes for imaging applications and investigating proton transport with nanometer-level spatial resolution (Swaminathan et al., 2012).

Magnetic Property Research

Additionally, this chemical is integral to synthesizing molecular solids with specific magnetic properties. Research on ion-pair complexes, for example, has elucidated the structural and magnetic characteristics of compounds involving 2-Bromo-3-fluoro-6-nitrobenzyl bromide. These findings contribute to the understanding of molecular interactions and magnetic behavior in solid-state physics, offering insights into the design of materials with tailored magnetic properties (Ni et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-3-(bromomethyl)-1-fluoro-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO2/c8-3-4-6(11(12)13)2-1-5(10)7(4)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHYFINTWCVNEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CBr)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(bromomethyl)-1-fluoro-4-nitrobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Benzyl-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2938446.png)

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)

![2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B2938454.png)

![7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2938455.png)

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2938456.png)

![5-(cyclobutylcarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2938457.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2938458.png)

![4-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2938459.png)

![2,3-dichloro-4-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2938461.png)